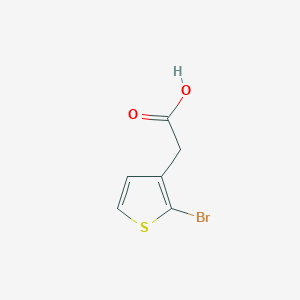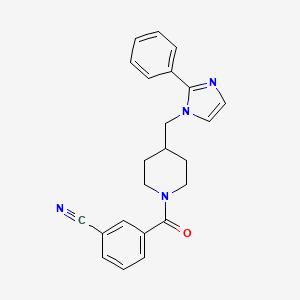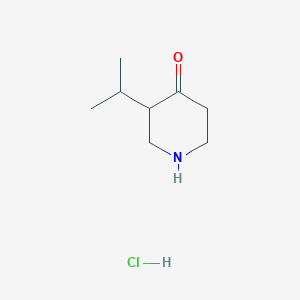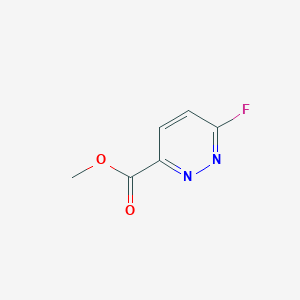![molecular formula C17H11Cl2N5 B2914228 N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 109090-19-9](/img/structure/B2914228.png)
N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidine derivatives . Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . It is an integral part of DNA and RNA and imparts diverse pharmacological properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various processes. For instance, one study describes the synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives . Another study mentions a one-pot multicomponent reaction yielding the corresponding pyrazolo[3,4-d]pyrimidin derivatives .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . The structure–activity relationships of these compounds provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at various positions of the ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine derivatives can vary. For example, one study describes a reaction involving chalcone and guanidine hydrochloride to synthesize 2,4,6-trisubstituted pyrimidines . Another study mentions a one-pot multicomponent reaction yielding the corresponding pyrazolo[3,4-d]pyrimidin derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary. For instance, one study highlights a potent derivative with a minimum inhibitory concentration (MIC) value of 0.488 µM and non-cytotoxicity to the Vero cell line . Moreover, all the potent compounds from this series have a ClogP value less than 4 and a molecular weight of less than 400, thus likely to maintain drug-likeness during lead optimization .Scientific Research Applications
Efficient Synthesis and Structural Insights
Efficient Synthesis Techniques
Research has led to the development of efficient synthesis methods for pyrazolo[3,4-d]pyrimidin-4-amines, showcasing innovative approaches to chemical synthesis. For instance, an effective synthesis of an NMDA receptor antagonist highlighted the use of novel reagents for the stereoselective conversion of benzylic alcohol into benzylic fluoride, showcasing the versatility of pyrazolo[3,4-d]pyrimidin-4-amine derivatives in synthesizing biologically active compounds (Bio et al., 2008).
Crystal Structure and Bioactivity
The structural characterization through crystallography has provided insights into the biological activity of pyrazolo[3,4-d]pyrimidin-4-amine derivatives. A study on pyrazole derivatives identified antitumor, antifungal, and antibacterial pharmacophore sites, emphasizing the compound's potential in drug development (Titi et al., 2020).
Applications in Medicinal Chemistry
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, including derivatives of N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have shown significant affinity for A1 adenosine receptors, which could be leveraged in developing treatments for various conditions, demonstrating the compound's potential in therapeutic applications (Harden et al., 1991).
Antimicrobial and Anticancer Potency
Novel pyrazole derivatives have been synthesized to evaluate their in vitro antimicrobial and anticancer activity, where certain derivatives exhibited higher activity than standard drugs, underscoring the compound's utility in developing new antimicrobial and anticancer agents (Hafez et al., 2016).
Contribution to Material Science
Fluorescent Sensor Development
The compound's derivatives have been utilized in creating novel fluorescent sensors for detecting small inorganic cations, offering a new approach to cation detection in highly polar solvents, thus expanding the material science applications of pyrazolo[3,4-d]pyrimidin-4-amines (Mac et al., 2010).
Future Directions
The future directions for the research and development of pyrimidine derivatives are promising. These compounds have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The development of new anti-TB compounds using cost-effective processes is critical to reduce TB incidence and accomplish the End TB Strategy milestone .
properties
IUPAC Name |
N,1-bis(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5/c18-11-1-5-13(6-2-11)23-16-15-9-22-24(17(15)21-10-20-16)14-7-3-12(19)4-8-14/h1-10H,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPSZYSVSBVMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B2914148.png)

![rel-Methyl 2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetate](/img/structure/B2914152.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2914155.png)

![1-(5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2914160.png)


![N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2914163.png)
![N-(2-chlorobenzyl)-2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B2914165.png)
